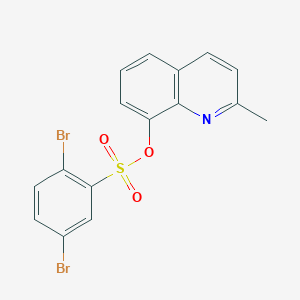

2-Methylquinolin-8-yl 2,5-dibromobenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

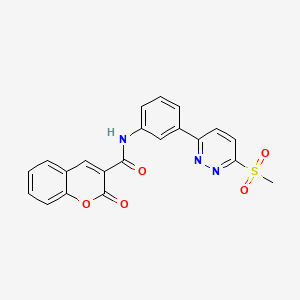

“2-Methylquinolin-8-yl 2,5-dibromobenzene-1-sulfonate” is a chemical compound with the molecular formula C16H11Br2NO3S . It has an average mass of 457.136 Da and a monoisotopic mass of 454.882629 Da .

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions . The general mechanism involves two steps:

- The electrons in the pi bond attack the electrophile, forming a sigma bond and creating a positively charged arenium ion .

- A base attacks a hydrogen atom, causing the electrons in the C-H bond to form a C-C double bond, restoring aromaticity .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring attached to a sulfonate group, which is further connected to a dibromobenzene ring . The exact structure can be represented by the SMILES string: Cc1ccc2cccc(c2n1)OS(=O)(=O)c3cc(ccc3Br)Br .

Chemical Reactions Analysis

As an aromatic compound, “2-Methylquinolin-8-yl 2,5-dibromobenzene-1-sulfonate” can undergo electrophilic aromatic substitution reactions . The exact reactions it can participate in would depend on the specific conditions and reactants present.

Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 , a boiling point of 563.6±50.0 °C at 760 mmHg , and a flash point of 294.7±30.1 °C . It has 4 hydrogen bond acceptors , 0 hydrogen bond donors , and 3 freely rotating bonds .

Mechanism of Action

Target of Action

It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s likely that the compound interacts with its targets through a process known as electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s plausible that the compound could influence various pathways depending on its specific targets and mode of action .

Pharmacokinetics

Similar compounds often have complex pharmacokinetic profiles that can significantly impact their bioavailability .

Result of Action

The compound’s interaction with its targets could potentially lead to various downstream effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylquinolin-8-yl 2,5-dibromobenzene-1-sulfonate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

(2-methylquinolin-8-yl) 2,5-dibromobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2NO3S/c1-10-5-6-11-3-2-4-14(16(11)19-10)22-23(20,21)15-9-12(17)7-8-13(15)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDWXJTVZVDTKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)Br)Br)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylquinolin-8-yl 2,5-dibromobenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2938613.png)

![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2938616.png)

![1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2938618.png)

![3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2938619.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2938621.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2938626.png)

![(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2938630.png)